(s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide
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Overview
Description
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is often utilized as a catalyst in organic synthesis and as a building block in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves the catalytic hydrogenation of 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using hydrogen gas in the presence of a catalyst such as ruthenium on carbon or palladium on carbon. This reaction produces 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione, which is then reduced using lithium aluminum hydride or sodium borohydride to yield 8-benzyl-2,8-diazabicyclo[4.3.0]nonane. The final step involves debenzylation using hydrogen gas and palladium to obtain the racemic mixture of 2,8-diazabicyclo[4.3.0]nonane .
Industrial Production Methods
An improved industrial method for producing this compound involves the use of enantiomerically pure starting materials and optimized reaction conditions to achieve high yields and purity. This process is cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in enantioselective reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a catalyst by stabilizing transition states and lowering the activation energy of chemical reactions. In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen atom positions.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with a different ring system and nitrogen atom arrangement.
Uniqueness
(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst in enantioselective reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNHXSXLUJHRV-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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